molecular formula C12H8ClFN2S B2378084 2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile CAS No. 866154-51-0

2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile

Cat. No. B2378084
CAS RN: 866154-51-0
M. Wt: 266.72
InChI Key: IZZSFTVEYLBJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile, otherwise known as CFT-2T, is a novel organic compound with a wide range of applications in scientific research. CFT-2T has been used in various fields such as biochemistry, pharmacology, and organic chemistry. It has been studied for its potential to act as a catalyst in a variety of reactions, as well as its ability to act as a ligand for the binding of other molecules.

Scientific Research Applications

1. Anion Sensing Applications

A study discusses the use of heterocyclic thiosemicarbazone dyes, related to 2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile, as chemosensors for anions. These dyes, which contain thienyl groups, demonstrate chromo-fluorogenic responses in acetonitrile upon interaction with anions like fluoride, cyanide, acetate, and dihydrogen phosphate. This reveals their potential use in anion recognition and sensing applications (Santos-Figueroa et al., 2012).

2. Synthesis of Aromatic Compounds

Another research demonstrates the synthesis of aryl- and alkylanilines, utilizing compounds including 4-fluoroaniline, which is structurally similar to 2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile. This process involves photoheterolysis of haloanilines in the presence of aromatics and alkenes, highlighting a method for generating various aromatic compounds (Fagnoni, Mella, & Albini, 1999).

3. Organic Transformations and Fluorination

The compound also relates to studies in organic chemistry, particularly in reactions involving fluorine. For instance, research on the fluorination of aromatic compounds with xenon difluoride in the presence of boron trifluoride etherate, conducted in acetonitrile, provides insights into methods of incorporating fluorine into organic molecules, which is a key aspect in the modification and synthesis of various pharmaceuticals and agrochemicals (Fedorov et al., 2015).

4. Microwave Spectrum Analysis

Furthermore, a study on the microwave spectrum of fluoro-acetonitrile, an analog to the compound , offers valuable information for understanding the molecular structure and behavior of fluorinated compounds, which can be crucial in various scientific and industrial applications (Job & Sheridan, 1961).

properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)-2-thiophen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2S/c13-9-6-8(3-4-10(9)14)16-11(7-15)12-2-1-5-17-12/h1-6,11,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZSFTVEYLBJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C#N)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.